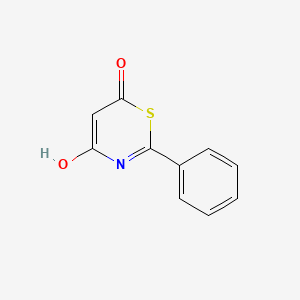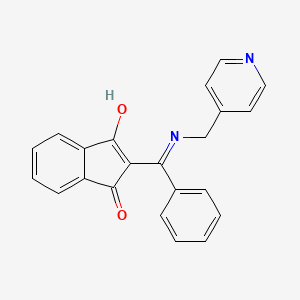
Ethyl 2-(ureidomethylene)acetoacetate
Übersicht
Beschreibung
Ethyl 2-(ureidomethylene)acetoacetate is a chemical compound with the molecular formula C8H12N2O4 and a molecular weight of 200.196. This compound has garnered attention in various fields of research due to its unique chemical structure and potential biological activities.
Vorbereitungsmethoden
Ethyl 2-(ureidomethylene)acetoacetate can be synthesized through a reaction involving ethyl acetoacetate and urea. The process typically involves stirring finely powdered urea into a mixture of ethyl acetoacetate, absolute alcohol, and a few drops of concentrated hydrochloric acid. The mixture is then placed in a vacuum desiccator over concentrated sulfuric acid until it goes to dryness . This method is commonly used in laboratory settings for small-scale preparation.
Analyse Chemischer Reaktionen
Ethyl 2-(ureidomethylene)acetoacetate undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the ureidomethylene group.
Condensation Reactions: It can undergo condensation reactions with aldehydes and ketones, forming dihydropyrimidinones.
Reduction Reactions: Reduction of ethyl acetoacetate derivatives can yield hydroxybutyrate compounds.
Common reagents used in these reactions include sodium hydroxide, hydrochloric acid, and ethanol. The major products formed from these reactions depend on the specific conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
Ethyl 2-(ureidomethylene)acetoacetate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including dihydropyrimidinones, which have significant biological activities.
Biology: The compound’s derivatives are studied for their potential antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: Research is ongoing to explore its potential use in drug development due to its unique chemical structure and biological activities.
Industry: It is used in the production of specialty chemicals and as a building block for more complex molecules.
Wirkmechanismus
The mechanism of action of ethyl 2-(ureidomethylene)acetoacetate involves its interaction with various molecular targets and pathways. The ureidomethylene group allows it to participate in condensation reactions, forming stable intermediates that can further react to produce biologically active compounds . The exact molecular targets and pathways depend on the specific application and the derivatives formed from the compound.
Vergleich Mit ähnlichen Verbindungen
Ethyl 2-(ureidomethylene)acetoacetate can be compared with other similar compounds, such as:
Ethyl acetoacetate: A widely used chemical intermediate in the production of various compounds.
Methyl acetoacetate: Similar to ethyl acetoacetate but with a methyl group instead of an ethyl group.
Ethyl 2-(phenylazo)acetoacetate: Another derivative of ethyl acetoacetate with a phenylazo group.
This compound is unique due to the presence of the ureidomethylene group, which imparts distinct chemical and biological properties.
Eigenschaften
IUPAC Name |
ethyl (E)-2-[(E)-carbamoyliminomethyl]-3-hydroxybut-2-enoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2O4/c1-3-14-7(12)6(5(2)11)4-10-8(9)13/h4,11H,3H2,1-2H3,(H2,9,13)/b6-5+,10-4+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FTGFUKQTCIZBEQ-UVJWVVOVSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=C(C)O)C=NC(=O)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)/C(=C(\C)/O)/C=N/C(=O)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6319-01-3 | |
| Record name | NSC62021 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=62021 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | NSC31962 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=31962 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![6-[(4-Bromo-2,6-dimethylanilino)methylidene]cyclohexa-2,4-dien-1-one](/img/structure/B6300435.png)



![2-({[4-(trifluoromethyl)phenyl]amino}methylidene)-2,3-dihydro-1H-indene-1,3-dione](/img/structure/B6300470.png)

![(3Z)-3-[(4-methoxyphenyl)imino]-2,3-dihydro-1H-indol-2-one](/img/structure/B6300497.png)


